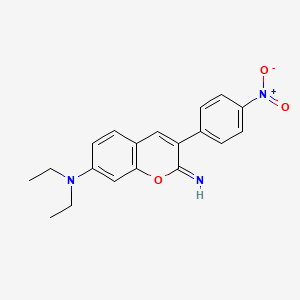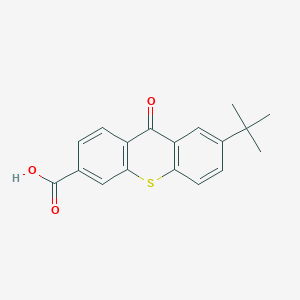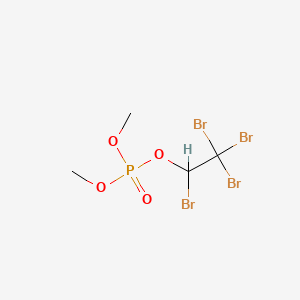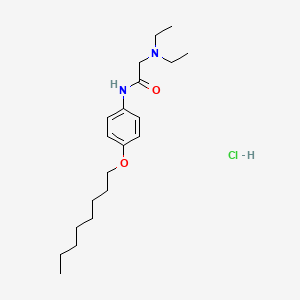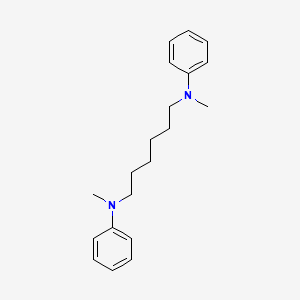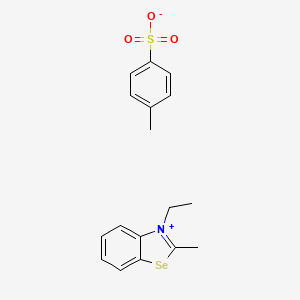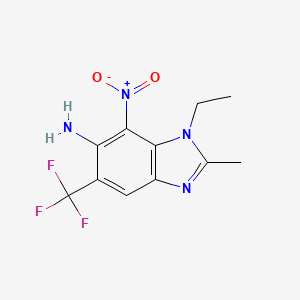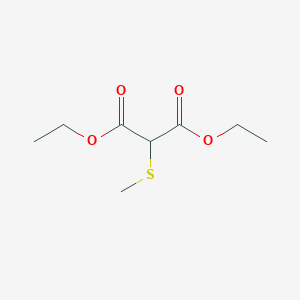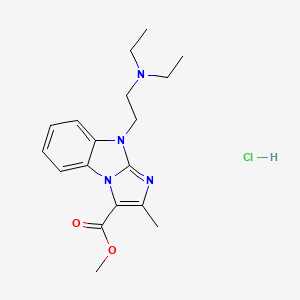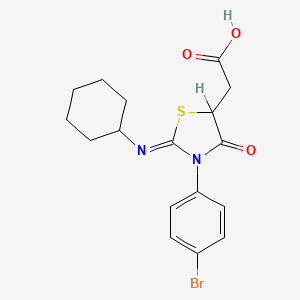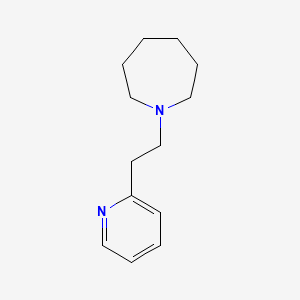![molecular formula C8H11N2O+ B14661721 Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- CAS No. 45859-54-9](/img/structure/B14661721.png)
Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- is a derivative of pyridinium salts, which are well-known for their diverse applications in organic chemistry and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- typically involves the alkylation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using pyridine and methyl iodide, followed by the addition of the hydroxyiminoethyl group under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridinium ring can interact with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Pyridinium chloride: A simple pyridinium salt used in various chemical reactions.
N-methylpyridinium: Another methylated pyridinium derivative with different functional groups.
Pyridinium N-oxide: An oxidized form of pyridinium with distinct reactivity.
Uniqueness: Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl- is unique due to the presence of the hydroxyiminoethyl group, which imparts specific reactivity and potential biological activity not found in other pyridinium derivatives.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
45859-54-9 |
|---|---|
Molekularformel |
C8H11N2O+ |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
N-[1-(1-methylpyridin-1-ium-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-7(9-11)8-4-3-5-10(2)6-8/h3-6H,1-2H3/p+1 |
InChI-Schlüssel |
TVMZWIPZBHJQDD-UHFFFAOYSA-O |
Kanonische SMILES |
CC(=NO)C1=C[N+](=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


